3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound is a pyrazole-based derivative featuring two distinct pyrazole rings interconnected via an amide-functionalized ethylamino linker. The primary pyrazole core (1-methyl-1H-pyrazole-4-carboxylic acid) includes a carboxylic acid group at the 4-position and a methyl group at the 1-position. The secondary pyrazole moiety (3,5-dimethyl-1H-pyrazol-1-yl) is attached to the ethylamino chain, which itself has a branching methyl group. The presence of both hydrophilic (carboxylic acid) and hydrophobic (methyl, pyrazole) groups may confer balanced solubility and bioavailability properties .
Properties
IUPAC Name |
3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylcarbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-5-10(3)19(16-8)6-9(2)15-13(20)12-11(14(21)22)7-18(4)17-12/h5,7,9H,6H2,1-4H3,(H,15,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEACJFRCNKASIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=NN(C=C2C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related pyrazole derivatives, drawing on crystallographic, synthetic, and computational data.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Functional Group Diversity: The target compound’s carboxylic acid group distinguishes it from the phosphoryl- and cyano-substituted derivatives in and . The amide linker in the target compound offers hydrogen-bonding capability, contrasting with the rigid ketone bridge in ’s indolizinyl derivative. This flexibility may influence binding interactions in biological systems .
Heterocyclic Core Variations :
- The oxazole-pyrazole hybrid in introduces an oxygen atom into the heterocycle, which could alter electronic properties (e.g., dipole moments) compared to the bipyrazole systems in the target compound and .
- The indolizinyl core in ’s compound adds aromatic bulk, likely reducing solubility but enhancing π-π stacking interactions in crystallographic packing .
Substituent Effects :
- 3,5-Dimethyl-pyrazolyl groups are common in the target compound and –4. These substituents may sterically hinder enzymatic degradation, improving metabolic stability.
- Diphenyl substituents () increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .
Physicochemical Properties :
- The calculated pKa of the oxazole-carboxylic acid derivative () suggests moderate acidity, comparable to typical carboxylic acids. The target compound’s pKa remains unstudied but is expected to be similar .
- Crystallographic data for ’s compound (generated via SHELX-based methods, as in ) confirm planar geometries for pyrazole rings, a feature likely shared by the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
